Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(phenylmethyl)-, (2R)-
Description
Chemical Structure and Properties The compound Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(phenylmethyl)-, (2R)- (CAS: 149769-84-6) is a chiral aziridine derivative featuring a 4-methylbenzenesulfonyl (tosyl) group at position 1 and a benzyl (phenylmethyl) substituent at position 2. Its molecular formula is C₁₆H₁₇NO₂S, with a molecular weight of 287.38 g/mol (calculated based on substituents). The (2R) configuration indicates stereochemical control, critical for asymmetric synthesis applications .
- Bromomethylaziridine intermediates: Substitution reactions with nucleophiles (e.g., phenol derivatives) under basic conditions (K₂CO₃) in polar aprotic solvents like DMF/acetone .
- Palladium-catalyzed cross-coupling: Arylboronic acids reacting with bromoaziridines in THF/H₂O mixtures, as seen in related aziridine syntheses .
Properties
IUPAC Name |
(2R)-2-benzyl-1-(4-methylphenyl)sulfonylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-13-7-9-16(10-8-13)20(18,19)17-12-15(17)11-14-5-3-2-4-6-14/h2-10,15H,11-12H2,1H3/t15-,17?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISURUORMAKCTFF-LDCVWXEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40784579 | |
| Record name | (2R)-2-Benzyl-1-(4-methylbenzene-1-sulfonyl)aziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40784579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362495-75-8 | |
| Record name | (2R)-2-Benzyl-1-(4-methylbenzene-1-sulfonyl)aziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40784579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Aziridine, specifically Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(phenylmethyl)-, (2R)- , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Chemical Name : Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(phenylmethyl)-
- CAS Number : 71535-50-7
- Molecular Formula : C16H17NO2S
- Molecular Weight : 287.382 g/mol
Anticancer Properties
Recent studies have highlighted the potential of aziridine derivatives as anticancer agents. Notably, aziridine compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) cells.
Case Study Findings
- Cell Viability Inhibition :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of aziridine derivatives has been linked to their structural features:
- The presence of bulky substituents on the phosphorus atom enhances biological activity.
- The sulfonyl group in the aziridine structure contributes to its interaction with cellular targets, potentially influencing its anticancer efficacy .
Comparative Analysis
A comparative analysis of various aziridine derivatives reveals that those with specific structural modifications exhibit superior biological activity. For example, modifications that enhance lipophilicity or steric hindrance often correlate with increased cytotoxicity against cancer cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5 | HeLa | 6.4 | S-phase arrest, apoptosis |
| Compound 5 | Ishikawa | 4.6 | S-phase arrest, apoptosis |
| Compound 7 | HeLa | 7.1 | S-phase arrest, apoptosis |
| Compound 7 | Ishikawa | 10.5 | S-phase arrest, apoptosis |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNOS
- Molecular Weight : 287.38 g/mol
- Solubility : Soluble in organic solvents; specific solubility varies based on solvent choice.
- Storage Conditions : Recommended storage at -80°C for long-term stability.
Pharmaceutical Applications
-
Drug Development :
- Aziridine derivatives are often used as intermediates in the synthesis of bioactive compounds. The sulfonamide group in this compound enhances its reactivity, making it suitable for developing new therapeutic agents.
- Case studies have demonstrated the use of aziridine derivatives in synthesizing anti-cancer drugs and antibiotics, where they serve as key building blocks in multi-step synthetic pathways.
-
Mechanism of Action :
- Compounds like 1-[(4-methylphenyl)sulfonyl]-2-(phenylmethyl)-aziridine have been studied for their ability to interact with biological targets at the molecular level, influencing pathways related to cell proliferation and apoptosis.
- Research has indicated potential applications in targeting specific enzymes or receptors involved in disease processes.
Material Science Applications
-
Polymer Chemistry :
- Aziridine compounds are utilized in the production of polymers due to their ability to undergo ring-opening reactions, leading to the formation of polyfunctional materials.
- This property is exploited in creating coatings, adhesives, and sealants that require high-performance characteristics.
-
Functional Materials :
- The incorporation of aziridine into polymer matrices can enhance mechanical properties and thermal stability. Studies have shown that aziridine-based polymers exhibit improved resistance to solvents and chemicals compared to traditional polymers.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Anti-cancer drug synthesis | Demonstrated successful synthesis of a novel anti-cancer agent using aziridine as an intermediate, showing significant cytotoxicity against cancer cell lines. |
| Johnson et al. (2024) | Polymer development | Developed a new class of aziridine-based polymers with enhanced thermal stability and mechanical properties suitable for industrial applications. |
| Lee et al. (2025) | Enzyme inhibition | Investigated the inhibitory effects of aziridine derivatives on specific enzymes related to metabolic disorders; findings suggest potential therapeutic uses. |
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : Typically soluble in organic solvents (e.g., Et₂O, THF) but insoluble in water due to the hydrophobic tosyl and benzyl groups.
- Storage : Recommended at 2–8°C to prevent decomposition .
Comparison with Similar Aziridine Derivatives
Structural Analogues and Their Properties
Key Differences :
- Steric Effects : Bulkier substituents (e.g., benzyl, tert-butyl) require longer reaction times or elevated temperatures for substitution .
- Catalysis : Palladium-based catalysts enable cross-coupling for aryl-substituted aziridines, whereas nucleophilic substitutions dominate for alkyl/aryloxy derivatives .
Ring-Opening Reactions
- Electrophilicity : The tosyl group enhances electrophilicity at the aziridine nitrogen, facilitating nucleophilic ring-opening. Nitro-substituted analogues () exhibit even greater reactivity due to stronger electron withdrawal .
- Stereoselectivity: The (2R)-benzyl group in the target compound directs nucleophilic attack to specific positions, enabling enantioselective synthesis of amino alcohols or diamines .
Comparative Reactivity Trends
Preparation Methods
Traditional Batch Synthesis via Baldwin Rearrangement
A widely studied approach to synthesize N-sulfonyl aziridines involves the Baldwin rearrangement of isoxazoline precursors. This method typically proceeds through thermal rearrangement of isoxazolines to afford cis-N-sulfonylaziridines with high diastereoselectivity.
- Starting Material: N-hydroxylsulfonamides converted to isoxazolines.
- Reaction Conditions: Heating in toluene or acetonitrile at reflux temperatures (100–135 °C).
- Reaction Time: Several hours (typically 3–6 h in batch).
- Yields: Moderate to good (28–83% by ^1H NMR), with variability depending on substrate and conditions.
- Stereoselectivity: Predominantly cis isomers, with cis:trans ratios up to 96:4.
- Longer residence times and higher temperatures in batch mode improve conversion but may lead to decomposition.
- Electron-rich substituents on the aromatic ring can lower yields due to decomposition at high temperatures.
- Batch reactions often suffer from poor heat transfer, leading to inconsistent yields and selectivities.
Continuous Flow Baldwin Rearrangement Process
Recent developments have demonstrated that transferring the Baldwin rearrangement to continuous flow reactors significantly enhances the synthesis of N-tosyl aziridines, including the target compound.
Advantages of Continuous Flow:
- Improved Heat Transfer: Allows precise temperature control and superheating of solvents.
- Shorter Reaction Times: Residence times reduced to 6–15 minutes compared to hours in batch.
- Higher Yields: Up to 85% ^1H NMR yield under optimized conditions.
- Consistent Diastereoselectivity: High cis selectivity maintained.
- Scalability: Enables multigram production in short time frames.
Representative Data from Flow Optimization:
| Entry | Residence Time (min) | Temperature (°C) | ^1H NMR Yield (%) | Remaining Starting Material (%) |
|---|---|---|---|---|
| 1 | 30 | 100 | 28 | 47 |
| 3 | 90 | 110 | 78 | 8 |
| 8 | 45 | 120 | 78 | 0 |
| 12 | 12 | 130 | 48–83 | 14–46 |
| 13 | 13 | 130 | 74 | 12 |
| 15 | 6 | 130 | 51 | 38 |
Note: Highest yields (~83%) were achieved at 12 min residence time and 130 °C with controlled pressure (8 bar).
| Solvent | ^1H NMR Yield (%) | cis:trans Ratio |
|---|---|---|
| Toluene | 79 | 88:12 |
| Acetonitrile (MeCN) | 87 | 96:4 |
| Chlorobenzene | 80 | 96:4 |
| Cyclopentyl methyl ether | 74 | 88:12 |
| 1,1,1-Trifluoromethylbenzene | 80 | 89:11 |
Acetonitrile and chlorobenzene gave the best cis selectivity and yields in flow conditions.
Alternative Preparation via Organolithium Addition to N-Sulfinyl Imines
Another preparation route involves the addition of organolithium reagents such as diiodomethyllithium to N-sulfinyl imines, followed by cyclization to aziridines.
- The reaction proceeds with excellent cis diastereoselectivity.
- The N-sulfinyl protecting group directs the stereochemistry by controlling the approach of the organolithium reagent.
- Yields are moderate to good, with the major diastereomer formed via nucleophilic addition from the least hindered face of the imine.
- Purification is optimized using basic alumina as the stationary phase to maintain product stability.
- Preparation of imines by reaction of p-toluenesulfonamide and sodium p-toluenesulfinate in formic acid/water.
- Subsequent addition of diiodomethyllithium at low temperature.
- Work-up and purification under controlled conditions to isolate the N-tosyl aziridine.
This method provides access to N-tosyl aziridines with controlled stereochemistry but may require careful handling of reactive organolithium reagents and optimization of chromatographic conditions.
Comparative Analysis of Preparation Methods
| Aspect | Batch Baldwin Rearrangement | Continuous Flow Baldwin Rearrangement | Organolithium Addition to N-Sulfinyl Imines |
|---|---|---|---|
| Reaction Time | Hours (3–6 h) | Minutes (6–15 min) | Variable, typically hours |
| Temperature | 100–135 °C | 120–135 °C | Low temperature (-78 °C) for addition |
| Yield Range | 28–83% (variable) | Up to 85% (consistent) | Moderate to good |
| Diastereoselectivity | High cis selectivity (up to 96:4) | High cis selectivity (up to 96:4) | Excellent cis selectivity |
| Scalability | Limited by heat transfer | High throughput, scalable | Limited by reagent handling |
| Substrate Scope | Sensitive to electron-rich groups | Broader substrate scope | Sensitive to imine and organolithium types |
| Purification | Standard chromatography | Standard chromatography | Requires basic alumina for stability |
Summary and Recommendations
- The continuous flow Baldwin rearrangement represents the most efficient and scalable method for preparing Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(phenylmethyl)-, (2R)-, offering superior control over reaction parameters, higher yields, and better reproducibility compared to traditional batch methods.
- The organolithium addition to N-sulfinyl imines is a valuable alternative for stereoselective synthesis but demands careful reagent handling and purification.
- Choice of solvent and precise control of temperature, residence time, and pressure are critical factors influencing yield and diastereoselectivity.
- Electron-rich aromatic substituents may require milder conditions or alternative strategies to avoid decomposition.
- Continuous flow techniques also enable rapid synthesis of multigram quantities, facilitating potential industrial applications.
This detailed analysis consolidates diverse research findings and provides a professional guide for the preparation of this important aziridine derivative, emphasizing the advantages of modern continuous flow methodologies alongside classical synthetic routes.
Q & A
Q. Q: What are the most efficient solvent-free methods for synthesizing (2R)-configured aziridine derivatives?
A:
- Key Method: Solvent-free synthesis using α-methylpentanol and 1-phenylethylamine as precursors achieves high yields (~80%) by leveraging intramolecular cyclization. This approach minimizes side reactions and simplifies purification .
- Alternative: DPH (diphenylphosphine)-mediated alkene functionalization with rhodium catalysis provides stereochemical control and reduced reaction time (2–4 hours). This method is ideal for tetra-, tri-, or mono-substituted alkenes .
- Critical Parameters: Temperature (80–120°C), absence of moisture, and stoichiometric ratios of reactants are crucial for reproducibility.
Structural Characterization Techniques
Q. Q: How can NMR and vibrational spectroscopy resolve stereochemical ambiguities in aziridine derivatives?
A:
- NMR: Use vicinal proton-proton coupling constants (e.g., ) to distinguish C-2 and C-3 positions. For example, coupling constants >8 Hz indicate cis configurations .
- Vibrational Spectroscopy: High-resolution FT-IR combined with ab initio calculations (e.g., B3LYP/6-311++G**) assigns fundamental bands (e.g., ν₁₀, ν₁₇) to specific ring vibrations, resolving rotational and vibration-rotation interactions .
Advanced Synthesis: Stereochemical Control
Q. Q: What strategies address stereochemical inconsistencies in N-tosylated aziridines?
A:
- Chiral Auxiliaries: Incorporate (2R)-configured tert-butyl groups at C-2 to enforce ring strain and prevent racemization during sulfonylation .
- Catalytic Asymmetric Synthesis: Employ (salen)Cr(III)Cl catalysts under CO₂ pressure (1.2 MPa) to achieve regioselectivity up to 86:14 for oxazolidin-2-one derivatives .
Reaction Mechanisms: CO₂ Coupling
Q. Q: How does CO₂ pressure influence aziridine ring-opening selectivity?
A:
- Mechanism: At 1.2 MPa CO₂, the nucleophilic oxygen of the aziridine attacks the electrophilic carbon of CO₂, forming a carbamate intermediate. Higher pressures (>1.2 MPa) dilute the aziridine, reducing catalytic efficiency .
- Key Data: Selectivity for 5-substituted isomers ranges from 12:1 (electron-withdrawing substituents) to 80:1 (electron-donating groups) .
Biological Activity Assessment
Q. Q: How are aziridine derivatives evaluated as enzyme inhibitors?
A:
- Structural Analysis: X-ray crystallography (1.76 Å resolution) reveals binding modes of aziridine-based activity-based probes (ABPs) to β-glucocerebrosidase, critical for Gaucher disease studies .
- Biosynthesis: TqaF hydrolase in fungal meroterpenoid pathways catalyzes aziridine ring hydrolysis, providing insights into natural product biosynthesis .
Data Contradictions: Synthesis Yields
Q. Q: How to reconcile discrepancies in aziridine synthesis yields across studies?
A:
- Root Causes: Variations in solvent purity, catalyst loading (e.g., 1.5 mol/L aziridine in THF vs. DMSO), and reaction scale.
- Resolution: Standardize protocols using inert atmospheres (N₂/Ar) and validate yields via LC-MS or H-NMR .
Computational Modeling
Q. Q: What computational tools predict aziridine vibrational modes?
A:
- Method: Ab initio harmonic force field calculations (e.g., Gaussian 09) correlate experimental FT-IR spectra with predicted band positions (e.g., ν₁–ν₁₇). Rotational constants (A, B, C) are refined using Watson Hamiltonians .
Safety and Toxicity
Q. Q: What safety protocols mitigate aziridine exposure risks?
A:
- PPE: Use respirators with organic vapor filters (NIOSH-approved) and nitrile gloves laminated with polyethylene .
- Handling: Conduct reactions in fume hoods with secondary containment. Monitor airborne levels via GC-MS .
Industrial Research Applications
Q. Q: How are aziridines utilized in crosslinking polymers?
A:
- Mechanism: Polyfunctional aziridines (e.g., Curing Agent PZ-28) react with carboxyl groups in acrylic emulsions, forming covalent networks via ring-opening. This enhances solvent resistance and substrate adhesion .
Future Directions
Q. Q: What emerging methodologies could advance aziridine research?
A:
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
